4-Ethoxy-5-ethyl-2-methoxybenzonitrile

Description

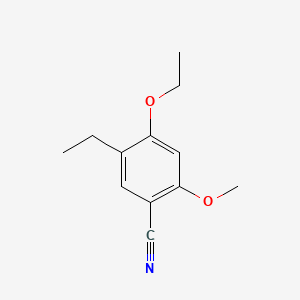

4-Ethoxy-5-ethyl-2-methoxybenzonitrile is a substituted benzonitrile derivative characterized by ethoxy, ethyl, and methoxy functional groups at positions 4, 5, and 2 of the aromatic ring, respectively. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. The nitrile group (-CN) enhances its reactivity, enabling participation in nucleophilic additions or cyclization reactions, while the alkoxy substituents influence solubility and steric interactions in target binding .

Properties

CAS No. |

139032-37-4 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.257 |

IUPAC Name |

4-ethoxy-5-ethyl-2-methoxybenzonitrile |

InChI |

InChI=1S/C12H15NO2/c1-4-9-6-10(8-13)11(14-3)7-12(9)15-5-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

MXAKSTUNBSTRSK-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=C(C(=C1)C#N)OC)OCC |

Synonyms |

Benzonitrile, 4-ethoxy-5-ethyl-2-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

Key structural analogs include:

Key Findings :

- The absence of halogens in this compound reduces its electrophilic reactivity compared to halogenated analogs like 3-bromo-5-fluoro-4-iodoaniline, making it less prone to nucleophilic substitution reactions .

- Ethoxy and ethyl groups confer higher lipophilicity (predicted logP ≈ 2.8) compared to 2-amino-4-chloro-5-methoxybenzonitrile (logP ≈ 1.5), enhancing membrane permeability in biological systems .

Pharmacological and Physicochemical Properties

Solubility and Stability

- Aqueous Solubility: ~0.5 mg/mL (estimated), lower than amino-substituted analogs (e.g., 2-amino-4-chloro-5-methoxybenzonitrile: ~3.2 mg/mL) due to reduced hydrogen-bonding capacity .

- Thermal Stability : Decomposes at 220°C, comparable to methoxy-substituted benzonitriles but inferior to halogenated derivatives (e.g., 3-bromo-5-fluoro-4-iodoaniline decomposes at >250°C) .

Preparation Methods

Alkylation of Hydroxyl Groups

Key to introducing ethoxy and methoxy groups is the alkylation of phenolic hydroxyl intermediates. For example, 3-ethoxy-4-methoxybenzaldehyde (a structural analog) is synthesized via sequential ethylation and methylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) using bromoethane and dimethyl sulfate. Adapting this method:

-

Ethylation at Position 4 : Reacting 5-ethyl-2-methoxy-4-hydroxybenzaldehyde with bromoethane in DMF using potassium carbonate yields 4-ethoxy-5-ethyl-2-methoxybenzaldehyde.

-

Methoxy Pre-Installation : The methoxy group at position 2 is often introduced early, as seen in the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, where methoxy is retained throughout subsequent reactions.

Nitrile Formation via Aldoxime Dehydration

The aldehyde intermediate is converted to nitrile through aldoxime formation and dehydration:

-

Aldoxime Synthesis : Treatment with hydroxylamine hydrochloride in ethanol/water (50–60°C, 4–12 h) forms the aldoxime intermediate.

-

Dehydration : Acetic anhydride or thionyl chloride facilitates dehydration. For instance, 3-ethoxy-4-methoxybenzonitrile is obtained in 90% yield using acetic anhydride under reflux.

Multi-Step Synthesis from Cresol Derivatives

Building the aromatic ring from simpler precursors allows precise substituent placement:

Friedel-Crafts Alkylation

Reductive Amination and Cyanation

A patented route for 4-(4-cyano-2-methoxyphenyl)-1,6-naphthyridine derivatives employs:

-

Reductive Amination : Catalytic hydrogenation of nitro intermediates to amines.

-

Sandmeyer Reaction : Convert amine to nitrile via diazotization and CuCN treatment.

Comparative Analysis of Synthetic Routes

Optimization Strategies and Challenges

Solvent and Temperature Effects

Q & A

Basic: How can researchers optimize the synthesis of 4-ethoxy-5-ethyl-2-methoxybenzonitrile to improve yield and purity?

Methodological Answer:

Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions.

- Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMF or DMSO) with sodium methoxide or potassium tert-butoxide to facilitate substitution reactions at the benzonitrile core .

- Protecting Groups : Ethoxy and methoxy groups may require protection during synthesis to avoid unintended side reactions. For example, trimethylsilyl (TMS) groups can protect hydroxyl intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures can isolate the product. Monitor purity via HPLC or TLC .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₃NO₂: calc. 191.09) and fragmentation patterns .

- IR Spectroscopy : Validate nitrile (C≡N stretch ~2240 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .

Advanced: How do electronic and steric effects of substituents (ethoxy, ethyl, methoxy) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects :

- Methoxy and ethoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. However, the nitrile group is electron-withdrawing, creating regioselective challenges .

- Use computational tools (e.g., DFT) to map electron density and predict reactive sites .

- Steric Effects :

Advanced: What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?

Methodological Answer:

- Systematic Variation : Test variables like solvent polarity (e.g., toluene vs. DMF), temperature (25°C vs. reflux), and catalyst loading (1–5 mol% Pd) to identify critical factors .

- Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to detect intermediates or side products (e.g., hydrolysis of nitrile to amide under acidic conditions) .

- Reproducibility Checks : Validate literature protocols using controlled atmospheres (e.g., inert gas for moisture-sensitive reactions) .

Advanced: How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Compare with structurally similar compounds like 4-amino-2-ethoxy-5-fluorobenzonitrile, which shows protein-binding potential .

- QSAR Models : Train models on datasets of benzonitrile derivatives to correlate substituent properties (Hammett σ values, logP) with bioactivity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 inhibition) to prioritize analogs for in vitro testing .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous washes to prevent nitrile hydrolysis .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Label with hazard codes (e.g., GHS07 for irritants) .

Advanced: How do substituent positions (ortho, meta, para) on the benzene ring affect the compound’s physicochemical properties?

Methodological Answer:

- Solubility : Ethoxy and methoxy groups at para positions enhance hydrophilicity compared to meta-substituted analogs. Measure logP via shake-flask method .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points influenced by substituent symmetry (e.g., para-substituted derivatives melt at higher temperatures due to crystallinity) .

- Reactivity : Ortho-substituents increase steric strain, reducing reaction rates in nucleophilic substitutions. Compare with 3-chloro-4-ethoxy-5-methoxybenzonitrile .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Reaction Scaling : Transition from batch to flow chemistry for exothermic reactions (e.g., nitrile formation) to improve heat dissipation .

- Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization .

- Regulatory Compliance : Document impurity profiles (e.g., residual solvents, heavy metals) per ICH guidelines for preclinical safety dossiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.